Oxoquinolizine Scaffold vs. Quinolones: Distinct Activity and Toxicity Profiles
The 4H-4-oxoquinolizine scaffold (including the target compound as the unsubstituted core) exhibits distinct antibacterial activity and toxicity profiles compared to parent quinolone antibiotics. In a direct comparative study, most 4H-4-oxoquinolizine derivatives demonstrated superior in vitro activity against Gram-positive bacteria relative to ciprofloxacin and maintained susceptibility against ciprofloxacin- and methicillin-resistant S. aureus (MRSA). Specifically, the C-8 substituted analogue 3ss showed oral ED₅₀ values of 0.8, 2.0, and 1.4 mg/kg against S. aureus NCTC 10649M, S. pneumoniae ATCC 6303, and E. coli JUHL, respectively, compared to 3.0, 10.0, and 8.3 mg/kg for the quinolone-based comparator ABT-719 . Preliminary studies indicated that oxoquinolizines as a class possess distinct activity and toxicity profiles as compared with their parent quinolones .
| Evidence Dimension | In vivo antibacterial efficacy (oral ED₅₀, mouse protection test) |
|---|---|
| Target Compound Data | Class representative 3ss: ED₅₀ = 0.8 (S. aureus), 2.0 (S. pneumoniae), 1.4 mg/kg (E. coli) |
| Comparator Or Baseline | ABT-719 (quinolone): ED₅₀ = 3.0 (S. aureus), 10.0 (S. pneumoniae), 8.3 mg/kg (E. coli) |
| Quantified Difference | 3ss showed 3.8-fold (S. aureus), 5.0-fold (S. pneumoniae), and 5.9-fold (E. coli) lower ED₅₀ values vs. ABT-719 |
| Conditions | Mouse systemic infection model; oral administration |
Why This Matters
This demonstrates that the 4-oxoquinolizine scaffold offers a differentiated antibacterial pharmacophore with superior in vivo efficacy in the mouse protection model relative to the quinolone ABT-719, supporting its selection when quinolone-class liabilities (resistance, toxicity) are a concern.
- [1] Ma Z, Chu DTW, Cooper CS, et al. Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. J Med Chem. 1999;42(20):4202-4213. doi:10.1021/jm990191k. View Source
